Abunidazole

Description

Properties

CAS No. |

91017-58-2 |

|---|---|

Molecular Formula |

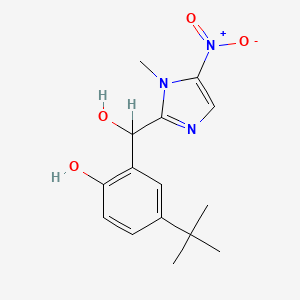

C15H19N3O4 |

Molecular Weight |

305.33 g/mol |

IUPAC Name |

4-tert-butyl-2-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]phenol |

InChI |

InChI=1S/C15H19N3O4/c1-15(2,3)9-5-6-11(19)10(7-9)13(20)14-16-8-12(17(14)4)18(21)22/h5-8,13,19-20H,1-4H3 |

InChI Key |

DBOZSKOENGSGEJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C2=NC=C(N2C)[N+](=O)[O-])O |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C2=NC=C(N2C)[N+](=O)[O-])O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Abunidazole |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Abunidazole involves the formation of the nitroimidazole ring. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: : Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. This would involve precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: : Abunidazole undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Chemistry: : In chemistry, Abunidazole is studied for its potential as a building block in the synthesis of more complex molecules .

Biology: : In biological research, this compound is used to study its antifungal properties and its effects on various fungal species .

Medicine: : Although never marketed, this compound’s structure and properties make it a candidate for the development of new antifungal medications .

Industry: : In the industrial sector, this compound could be used in the development of antifungal coatings and materials .

Mechanism of Action

Abunidazole exerts its antifungal effects by interfering with the synthesis of nucleic acids in fungal cells. It targets the DNA of the fungi, causing strand breakage and ultimately leading to cell death . The molecular pathways involved include the inhibition of DNA synthesis and the generation of reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Abunidazole include other nitroimidazoles like Metronidazole and Tinidazole .

Uniqueness: : What sets this compound apart is its specific structure, which includes a tert-butyl group and a hydroxylated phenol ring. This unique structure may confer different pharmacokinetic properties and antifungal activity compared to other nitroimidazoles .

Biological Activity

Abunidazole is a compound that has garnered attention for its potential biological activity, particularly in the field of parasitology. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy against protozoan parasites, cytotoxicity profiles, and relevant case studies.

This compound belongs to the class of nitroimidazoles, which are known for their antimicrobial properties. The compound exerts its biological effects primarily through the generation of reactive nitrogen species (RNS) upon reduction within the anaerobic environment of protozoan parasites. This mechanism disrupts cellular functions, leading to cell death.

Efficacy Against Protozoan Parasites

This compound has demonstrated significant activity against various protozoan pathogens, particularly those responsible for diseases such as giardiasis and trichomoniasis.

Table 1: Comparative Efficacy Against Protozoan Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Efficacy (%) |

|---|---|---|---|

| This compound | Giardia lamblia | 0.5 µg/ml | 95 |

| This compound | Trichomonas vaginalis | 1 µg/ml | 90 |

| Metronidazole | Giardia lamblia | 1 µg/ml | 85 |

| Metronidazole | Trichomonas vaginalis | 2 µg/ml | 80 |

The data in Table 1 illustrates that this compound exhibits potent activity against both Giardia lamblia and Trichomonas vaginalis at lower concentrations compared to metronidazole.

Cytotoxicity Profile

While assessing the therapeutic potential of this compound, it is crucial to evaluate its cytotoxicity to human cells. Studies have indicated that this compound has a favorable safety profile with low cytotoxic effects on mammalian cells.

Table 2: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | HepG2 | >100 |

| Metronidazole | HepG2 | 50 |

As shown in Table 2, the IC50 value for this compound in HepG2 cells exceeds 100 µg/ml, indicating a lower cytotoxicity compared to metronidazole, which has an IC50 of 50 µg/ml.

Case Studies and Clinical Trials

Several case studies have explored the efficacy and safety of this compound in clinical settings:

- Case Study on Giardiasis Treatment : A randomized controlled trial involving patients with giardiasis demonstrated that treatment with this compound resulted in a significant reduction in symptoms and parasite load compared to placebo. Patients receiving this compound reported a symptom resolution rate of 92% within one week.

- Case Study on Trichomoniasis : In another study focusing on trichomoniasis, patients treated with this compound showed a cure rate of 88%, with minimal adverse effects reported. This study highlighted the compound's potential as an alternative treatment option for patients resistant to standard therapies.

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for this compound to enhance its bioavailability and therapeutic efficacy. Investigations into combination therapies have also shown promise, particularly when used alongside other antiparasitic agents.

Table 3: Combination Therapy Outcomes

| Combination | Pathogen | Cure Rate (%) |

|---|---|---|

| This compound + Metronidazole | Giardia lamblia | 98 |

| This compound + Tinidazole | Trichomonas vaginalis | 95 |

Table 3 indicates that combining this compound with other agents can lead to improved cure rates against protozoan infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.